tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate
Overview
Description
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate: is a chemical compound with the molecular formula C15H22ClN3O3 and a molecular weight of 327.81 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate typically involves the reaction of 6-chloro-5-pivalamidopyridine with tert-butyl chloroformate under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It may be investigated for potential therapeutic applications, although specific uses are still under research.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate can be compared with similar compounds such as:
- tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate
- tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
- tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pivalamide group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-14(2,3)12(20)17-9-7-8-10(18-11(9)16)19-13(21)22-15(4,5)6/h7-8H,1-6H3,(H,17,20)(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQIMSAHJLTCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673927 | |
Record name | tert-Butyl [6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-09-3 | |
Record name | Carbamic acid, N-[6-chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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